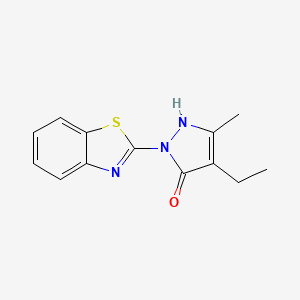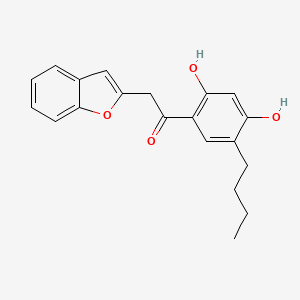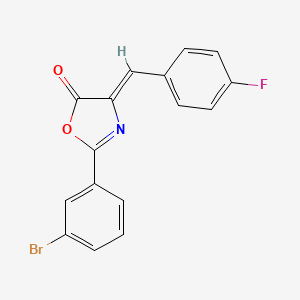![molecular formula C15H12F4N2O3S B4850570 N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide
説明
N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide, commonly known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. FG-4592 has been found to be effective in treating anemia, chronic kidney disease, and other hypoxia-related disorders.
作用機序
FG-4592 works by inhibiting the activity of N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide prolyl hydroxylase enzymes, which are responsible for the degradation of this compound. Inhibition of these enzymes leads to the stabilization of this compound, which then activates the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. This results in increased production of EPO, improved oxygen-carrying capacity of blood, and increased vascularization of tissues.
Biochemical and Physiological Effects:
FG-4592 has been found to have several biochemical and physiological effects. It increases the production of EPO, which leads to the production of more red blood cells and improved oxygen-carrying capacity of blood. It also increases the expression of genes involved in angiogenesis, which leads to increased vascularization of tissues. FG-4592 has been found to have a positive effect on glucose metabolism, which may be beneficial in the treatment of diabetes. Moreover, FG-4592 has been found to have a low toxicity profile, which makes it a promising drug candidate.
実験室実験の利点と制限
FG-4592 has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has a low toxicity profile, which makes it safe for use in cell culture and animal studies. Moreover, FG-4592 has been found to be stable and soluble in water, which makes it easy to administer to cells and animals. However, FG-4592 has some limitations for lab experiments. It is expensive to produce, which may limit its use in large-scale experiments. Moreover, FG-4592 has a short half-life, which may require frequent dosing in animal studies.
将来の方向性
FG-4592 has several potential future directions for research. It may be useful in the treatment of other hypoxia-related disorders, such as ischemic heart disease and stroke. FG-4592 may also be useful in the treatment of diabetes, as it has been found to have a positive effect on glucose metabolism. Moreover, FG-4592 may be useful in combination therapies for the treatment of cancer, as it has been found to have anti-tumor effects. Further research is needed to explore these potential applications of FG-4592.
科学的研究の応用
FG-4592 has been extensively studied for its therapeutic potential in treating anemia, chronic kidney disease, and other hypoxia-related disorders. It works by stabilizing the N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide, which is a transcription factor that regulates the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. FG-4592 has been found to increase the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells, and improve the oxygen-carrying capacity of blood. This has led to its use as a potential treatment for anemia in patients with chronic kidney disease.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O3S/c16-12-6-1-2-7-13(12)21-14(22)9-20-25(23,24)11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGVRAGHFTWFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4850491.png)
![N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B4850504.png)


![N-(5-chloro-2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4850531.png)
![2,4,6-trimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4850544.png)


![ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4850576.png)
![isopropyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4850583.png)
![N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4850584.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4850585.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)
![ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4850593.png)
